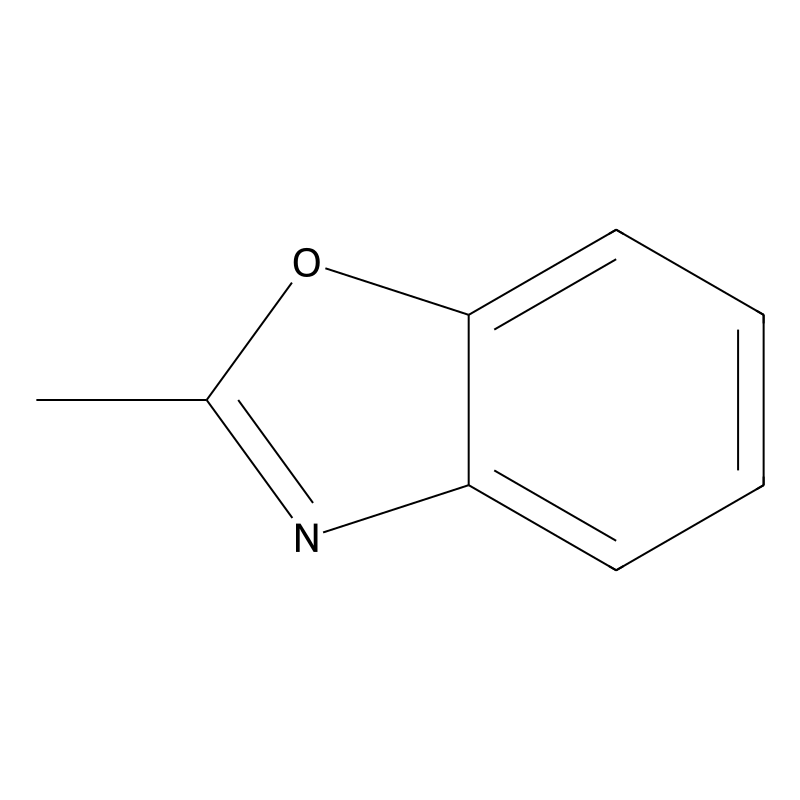

2-Methylbenzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Synthesis of Functional Molecules

Bis-styryl dyes

2-Methylbenzoxazole has been used as a building block in the synthesis of bis-styryl dyes, which possess interesting photophysical properties and potential applications in organic electronics and nonlinear optics. Source: Sigma-Aldrich product page for 2-Methylbenzoxazole:

HIV-reverse transcriptase inhibitors

Studies have explored the use of 2-methylbenzoxazole as a precursor in the synthesis of L-696,299, a compound exhibiting activity against the HIV-reverse transcriptase enzyme. Source: Sigma-Aldrich product page for 2-Methylbenzoxazole:

2-Methylbenzoxazole is an organic compound with the molecular formula C₈H₇NO. It features a benzoxazole ring structure, which consists of a fused benzene and oxazole ring. This compound is characterized by its colorless to light yellow appearance and has a distinctive aromatic odor. The presence of the methyl group at the 2-position of the benzoxazole structure contributes to its unique chemical properties and reactivity. 2-Methylbenzoxazole is known for its applications in various fields, including pharmaceuticals and materials science, due to its interesting chemical behavior and biological activities .

- Oxidation: It can be oxidized to form benzoxazole-2-carboxylic acid, which is useful in synthetic organic chemistry .

- Condensation Reactions: This compound can undergo condensation with aromatic aldehydes bearing acidic protons, leading to the formation of various products that are significant in synthetic pathways .

- Cyclization: In synthetic processes, 2-methylbenzoxazole can be derived from hydroxyacetophenone through cyclization reactions facilitated by specific catalysts .

Research indicates that 2-methylbenzoxazole exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, it has demonstrated anti-inflammatory properties, making it a candidate for further pharmacological investigations. The compound's interaction with biological systems suggests it may influence certain metabolic pathways, although more detailed studies are required to fully elucidate its mechanisms of action .

Several methods exist for synthesizing 2-methylbenzoxazole:

- Cyclization of Hydroxyacetophenone: This method involves the cyclization of hydroxyacetophenone in the presence of Pluriol 400 E, yielding 2-methylbenzoxazole .

- From Acetamidophenol: Another approach involves the drying and melting of acetamidophenol followed by cyclization to form 2-methylbenzoxazole .

- Using N,N-Dimethylacetamide and 2-Aminophenol: This method provides a versatile route for synthesizing 2-methylbenzoxazole with various yields depending on reaction conditions .

These synthesis methods highlight the compound's versatility and accessibility in laboratory settings.

2-Methylbenzoxazole finds applications across various domains:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anti-inflammatory therapies.

- Material Science: The compound is utilized in creating polymers and other materials due to its unique chemical properties.

- Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating diverse chemical transformations.

Studies investigating the interactions of 2-methylbenzoxazole with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been noted, which could lead to applications in catalysis or material design. Furthermore, research into its interactions with biological macromolecules is ongoing, aiming to understand its role in biological systems better .

Several compounds share structural similarities with 2-methylbenzoxazole. Here are a few notable ones:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzoxazole | Fused benzene and oxazole | Lacks the methyl group at the 2-position |

| 2,5-Dimethylbenzoxazole | Fused benzene and oxazole | Contains two methyl groups at different positions |

| 2-Aminobenzothiazole | Fused benzene and thiazole | Contains sulfur instead of nitrogen |

| Benzothiazole | Fused benzene and thiazole | Similar reactivity but different heteroatoms |

The uniqueness of 2-methylbenzoxazole lies in its specific methyl substitution pattern on the benzoxazole ring, influencing both its chemical reactivity and biological activity compared to these similar compounds.

Physical Description

Liquid

Yellowish liquid; Roast burnt aroma

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H226 (67.42%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (68.18%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (31.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (68.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (68.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (99.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Oxazoles revisited: On the nature of binding of benzoxazole and 2-methylbenzoxazole with the zinc and palladium halides

Roderick C Jones, Maja W Chojnacka, J Wilson Quail, Michael G Gardiner, Andreas Decken, Brian F Yates, Robert A GossagePMID: 21210064 DOI: 10.1039/c0dt01266a